Cas no 2228221-02-9 (1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine)

1-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine is a bicyclic amine derivative featuring a fused indazole and cyclobutane structure. This compound is of interest in medicinal chemistry due to its rigid scaffold, which can enhance binding affinity and selectivity in drug discovery applications. The tetrahydroindazole moiety provides a stable heterocyclic framework, while the cyclobutylamine group introduces conformational constraints that may improve pharmacokinetic properties. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the development of bioactive molecules, particularly for targeting central nervous system (CNS) disorders or enzyme modulation. The compound's balanced lipophilicity and steric profile contribute to its potential utility in optimizing drug-like properties.
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine structure
2228221-02-9 structure
Product name:1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
CAS No:2228221-02-9
MF:C11H17N3
Molecular Weight:191.272782087326
CID:6258744
PubChem ID:165753747

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
    • EN300-1778247
    • 2228221-02-9
    • インチ: 1S/C11H17N3/c12-11(6-3-7-11)10-8-4-1-2-5-9(8)13-14-10/h1-7,12H2,(H,13,14)
    • InChIKey: QVADNYZVFIJYHR-UHFFFAOYSA-N
    • SMILES: NC1(C2C3=C(CCCC3)NN=2)CCC1

計算された属性

  • 精确分子量: 191.142247555g/mol
  • 同位素质量: 191.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 54.7Ų

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1778247-5.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
5g
$3894.0 2023-06-02
Enamine
EN300-1778247-1.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
1g
$1343.0 2023-06-02
Enamine
EN300-1778247-10g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
10g
$5774.0 2023-09-20
Enamine
EN300-1778247-0.5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
0.5g
$1289.0 2023-09-20
Enamine
EN300-1778247-0.05g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
0.05g
$1129.0 2023-09-20
Enamine
EN300-1778247-2.5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
2.5g
$2631.0 2023-09-20
Enamine
EN300-1778247-5g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
5g
$3894.0 2023-09-20
Enamine
EN300-1778247-0.1g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
0.1g
$1183.0 2023-09-20
Enamine
EN300-1778247-0.25g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
0.25g
$1235.0 2023-09-20
Enamine
EN300-1778247-10.0g
1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine
2228221-02-9
10g
$5774.0 2023-06-02

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine 関連文献

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amineに関する追加情報

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine (CAS 2228221-02-9): A Comprehensive Overview

1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine (CAS 2228221-02-9) is a novel chemical compound that has garnered significant attention in the pharmaceutical and research communities. This bicyclic amine derivative combines a tetrahydroindazole core with a cyclobutylamine moiety, creating a unique molecular scaffold with potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in this compound due to its structural features that may influence biological activity and pharmacokinetic properties.

The molecular structure of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine presents several interesting characteristics. The tetrahydroindazole portion provides a rigid, planar aromatic system, while the cyclobutan-1-amine group introduces conformational flexibility and a basic nitrogen center. This combination makes the compound particularly valuable for exploring structure-activity relationships in various therapeutic targets. Current research focuses on its potential as a building block for kinase inhibitors and GPCR modulators, which are hot topics in modern drug development.

From a synthetic chemistry perspective, CAS 2228221-02-9 represents an important intermediate for the preparation of more complex molecules. The presence of both the indazole nitrogen atoms and the primary amine functionality allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. Recent publications have highlighted its use in fragment-based drug discovery, particularly in the development of central nervous system (CNS) targeted compounds, addressing one of the most challenging areas in pharmaceutical research today.

The physicochemical properties of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine contribute to its growing popularity in drug discovery. With a molecular weight of 191.26 g/mol and calculated logP of approximately 1.5, this compound falls within the desirable range for drug-like molecules according to Lipinski's rule of five. These characteristics, combined with its potential for forming hydrogen bonds through both the amine and indazole functionalities, make it particularly interesting for researchers working on improving drug solubility and bioavailability - key challenges in modern pharmaceutical development.

In the context of current research trends, CAS 2228221-02-9 has emerged as a valuable tool for studying protein-ligand interactions. The compound's rigid yet flexible structure allows it to probe binding pockets in various enzyme systems. Recent computational studies have suggested potential applications in targeting protein-protein interactions, a rapidly growing field in drug discovery that addresses previously "undruggable" targets. This aligns with the pharmaceutical industry's current focus on expanding the target space for therapeutic intervention.

The synthetic accessibility of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine has made it increasingly available to research laboratories worldwide. Several efficient synthetic routes have been published, typically starting from commercially available tetrahydroindazole precursors. The development of robust synthetic methodologies for this compound has been particularly important given the growing demand for structurally diverse screening compounds in high-throughput drug discovery programs.

From a commercial perspective, the market for CAS 2228221-02-9 has been steadily growing, reflecting its importance in medicinal chemistry research. Suppliers have reported increasing demand from both academic institutions and pharmaceutical companies, particularly those focusing on kinase inhibitor development and neuropharmacology. The compound's stability under standard storage conditions and relatively straightforward handling requirements have contributed to its widespread adoption in research laboratories.

Quality control aspects of 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine production have become increasingly important as its applications expand. Analytical methods including HPLC, LC-MS, and NMR spectroscopy are routinely employed to ensure high purity standards, typically ≥95% for research purposes. The establishment of reliable quality control protocols has been crucial for researchers requiring reproducible results in their structure-activity relationship studies.

Looking forward, the scientific community anticipates continued interest in CAS 2228221-02-9 and related analogs. The compound's unique structural features position it well for exploration in emerging areas such as targeted protein degradation and covalent inhibitor design. These cutting-edge approaches represent some of the most exciting developments in contemporary drug discovery, suggesting that 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine will remain relevant in pharmaceutical research for years to come.

In conclusion, 1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclobutan-1-amine (CAS 2228221-02-9) represents a valuable chemical tool with diverse applications in medicinal chemistry and drug discovery. Its unique structural features, combined with favorable physicochemical properties, make it particularly useful for addressing current challenges in pharmaceutical research. As the field continues to evolve toward more complex therapeutic targets and innovative drug design strategies, this compound is likely to play an increasingly important role in scientific advancement.

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